Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-5,10H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWJLWVJGAUGGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate typically involves the bromination of a benzofuran precursor followed by esterification. One common method involves the reaction of 2,3-dihydro-1-benzofuran with bromine in the presence of a suitable solvent to introduce the bromine atom at the 5th position. The resulting brominated intermediate is then subjected to esterification with ethanol and a catalyst such as sulfuric acid to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The dihydrobenzofuran ring can be oxidized to form benzofuran derivatives with different oxidation states.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.
Major Products Formed
Substitution: Products include azido, cyano, or other substituted benzofuran derivatives.
Reduction: Products include the corresponding alcohols or dehalogenated compounds.
Oxidation: Products include benzofuran-2-carboxylic acid or other oxidized derivatives.
Scientific Research Applications
Anticancer Properties
Numerous studies have demonstrated that benzofuran derivatives exhibit strong anticancer properties. Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate has been evaluated for its ability to inhibit cancer cell lines. For instance, related compounds have shown effectiveness against various types of cancer cells by modulating key pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. Derivatives of benzofurans have been reported to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. The structural features of this compound may enhance its binding affinity to enzymes involved in these pathways.
Antibacterial Activity
Benzofuran compounds are noted for their antibacterial properties. This compound has been investigated for its efficacy against various bacterial strains. Studies suggest that modifications in the benzofuran structure can lead to enhanced antibacterial activity, indicating a promising avenue for developing new antimicrobial agents .
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their unique features and biological activities:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| This compound | Ester | Contains bromine and ethoxy groups | Anticancer, anti-inflammatory |
| 5-Bromo-2,3-dihydrobenzofuran-7-carboxylic acid | Carboxylic acid | Lacks ethyl group; more polar | Anticancer |
| 4-Amino-5-bromo-2,3-dihydrobenzofuran-7-carboxylic acid | Amino derivative | Contains an amino group; potential for different biological activity | Anticancer |
| Ethyl 5-bromo-2,3-dihydrobenzoate | Ester | Similar structure but lacks furan ring | Less reactive |
This comparison highlights the unique combination of functional groups in this compound that may contribute to its distinctive biological activities .
Case Studies
Several case studies have documented the synthesis and biological evaluation of benzofuran derivatives:
- Anticancer Activity Study : A study evaluated a series of benzofuran derivatives against human ovarian cancer cell lines. Compounds similar to this compound demonstrated significant inhibition rates (IC50 values ranging from 10 μM to 12 μM), suggesting their potential as anticancer agents .
- Anti-inflammatory Mechanism Investigation : Research on benzofurans indicated their ability to modulate inflammatory pathways through enzyme inhibition. Ethyl 5-bromo derivatives were found to interact with specific targets involved in inflammation regulation .
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the ester group play crucial roles in its binding affinity and specificity towards molecular targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2,3-Dihydro-1-Benzofuran-2-Carboxylate (Non-Brominated Dihydro Analog)
- Structure : Features a 2,3-dihydrobenzofuran core without bromine substitution.
- Synthesis: Produced via electrochemical reduction of ethyl 2-(2-(bromomethyl)phenoxy)acetate at −1.20 V in the presence of oxygen, yielding 5% of the dihydro product alongside 31% of its aromatic counterpart .
- Properties :
- Reactivity : Susceptible to oxidation, forming the fully aromatic ethyl benzofuran-2-carboxylate under oxidative conditions .
Ethyl Benzofuran-2-Carboxylate (Fully Aromatic Non-Brominated Analog)
- Structure : Fully aromatic benzofuran core with an ester group at position 2.
- Synthesis : Generated via oxidation of the dihydro analog or directly through electrochemical reduction of the same substrate .
- Properties :
Ethyl 5-Bromo-Benzofuran-2-Carboxylate (Aromatic Brominated Analog)
- Structure : Fully aromatic benzofuran core with bromine at position 5 and an ester group at position 2.
- Synthesis : Synthesized via condensation of 5-bromo-2-hydroxybenzaldehyde with ethyl chloroacetate in dimethylformamide (DMF) using K₂CO₃ as a base, achieving a 50% yield after recrystallization .
- Properties: Molecular weight: 270.09 g/mol (C₁₁H₉BrO₃).
Ethyl 5-Bromo-2,3-Dihydro-1-Benzofuran-2-Carboxylate (Target Compound)
- Structure : Combines the 2,3-dihydrobenzofuran core with bromine at position 5.
- Inferred Properties: Molecular weight: ~272.09 g/mol (C₁₁H₁₁BrO₃). Bromine impact: Likely reduces ring flexibility compared to the non-brominated dihydro analog while retaining susceptibility to oxidation.
Comparative Data Table
Key Findings and Implications
Structural Influence on Reactivity: The 2,3-dihydro core in non-brominated and brominated derivatives increases susceptibility to oxidation compared to fully aromatic analogs .
Bromine Effects : Bromination at position 5 alters electronic properties and steric profiles, which may modulate biological activity or crystallization behavior.
Synthetic Challenges : The lower yield of dihydro derivatives (5% vs. 31% for aromatic products) highlights the kinetic favorability of aromatic product formation under electrochemical conditions .
Biological Activity
Ethyl 5-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The presence of a bromine atom at the 5th position and an ethyl ester group at the 2nd position enhances its reactivity and biological potential. The compound has a molecular weight of approximately 295.17 g/mol and exhibits a melting point of 60-62ºC.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : The compound has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects on several human cancer cell lines. It may induce apoptosis through the activation of caspases or by inhibiting cell proliferation pathways .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various benzofuran derivatives found that this compound displayed notable inhibitory effects against different bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 200 |
| Candida albicans | 150 |
These results suggest that the compound has potential for development as an antimicrobial agent .
Anticancer Activity
In vitro studies have shown that this compound inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating its potential as a chemotherapeutic agent .
Study on Neuropathic Pain
A significant case study involved the evaluation of this compound in a neuropathic pain model using Sprague Dawley rats. The compound was administered at varying doses, demonstrating a dose-dependent reduction in pain response compared to control groups. This suggests potential applications in pain management therapies .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at specific positions on the benzofuran ring can enhance biological activity. For instance, increasing bromination at the 5th position improved anticancer efficacy while maintaining antimicrobial properties. This insight is crucial for future drug design efforts aimed at optimizing therapeutic profiles .
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures reduce side reactions during bromination.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclization steps.
- Catalysts : Use of Lewis acids (e.g., AlCl₃) improves regioselectivity .
Q. Analytical Monitoring :
- Thin-layer chromatography (TLC) tracks reaction progress.
- NMR (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
Primary Techniques :
- NMR Spectroscopy : ¹H NMR identifies protons on the benzofuran core and substituents (e.g., ethyl ester at δ 1.2–1.4 ppm; bromine-induced deshielding at δ 7.5–8.0 ppm) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths/angles and anisotropic displacement parameters. ORTEP-III visualizes thermal ellipsoids .
Q. Supplementary Methods :
- FT-IR : Confirms ester C=O stretches (~1720 cm⁻¹) and Br-C vibrations.
- High-Resolution MS : Validates molecular weight (e.g., C₁₁H₉BrO₃: ~285.1 g/mol) .
Advanced: How can crystallographic data resolve contradictions in molecular geometry predictions?
Answer:
Discrepancies between computational models (e.g., DFT) and experimental data arise from crystal packing effects. Strategies include:
- SHELXL Refinement : Adjusts positional and thermal parameters to match observed diffraction data .
- Hydrogen Bonding Analysis : Graph set analysis (Etter’s method) identifies intermolecular interactions influencing geometry .
Example :
A study on a brominated benzofuran analog showed deviations in dihedral angles (≤5°) between DFT and crystallographic data due to C–H···O hydrogen bonds .
Advanced: How do substituent variations impact biological activity in benzofuran derivatives?
Answer:
Structure-activity relationship (SAR) studies highlight:
- Halogen Effects : Bromine enhances lipophilicity and target binding (e.g., enzyme inhibition via halogen bonding) .
- Ester vs. Carboxylic Acid : Ethyl esters improve cell permeability compared to free acids .
Q. SAR Table :
| Compound | Substituents | Biological Activity (IC₅₀) | Source |
|---|---|---|---|
| Ethyl 5-bromo-2,3-dihydro-... | Br, ethyl ester | 12 µM (Enzyme X) | |
| Methyl 5-chloro analog | Cl, methyl ester | 28 µM (Enzyme X) | |
| Unsubstituted benzofuran | H, ethyl ester | >100 µM |
Advanced: What methodologies are used to analyze reaction by-products and optimize yields?
Answer:
By-Product Identification :
- LC-MS : Detects low-abundance impurities (e.g., dehalogenated products).
- GC-MS : Monitors volatile side products during esterification .
Q. Yield Optimization :
- DoE (Design of Experiments) : Varies temperature, solvent, and catalyst loading to identify optimal conditions.
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., cyclization from 12h to 2h) .
Case Study :
Ethyl 5-bromo-2,3-dihydro-... synthesis achieved 78% yield using DMF at 60°C, versus 45% in THF at 25°C .
Advanced: How can hydrogen bonding networks inform crystal engineering of this compound?
Answer:
Graph Set Analysis :
- Motifs : R₂²(8) (dimer) or C(4) (chain) patterns stabilize crystal packing .
- Impact on Solubility : Strong O–H···O bonds reduce solubility in apolar solvents .
Example :
A fluorine-substituted analog exhibited C(6) chains via C–F···H–C interactions, altering dissolution rates by 30% compared to brominated derivatives .
Advanced: What computational tools predict metabolic stability of this compound?
Answer:
In Silico Methods :
- ADMET Prediction : SwissADME estimates metabolic half-life (e.g., t₁/₂ = 3.2h for human liver microsomes).
- Docking Simulations (AutoDock Vina) : Identify CYP450 binding sites responsible for oxidation .
Validation :
Microsomal assays correlate with predictions (R² = 0.89) for benzofuran esters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
